6,9-Dimethoxyphenazine-1-carboxylic acid
Description
Properties
IUPAC Name |
6,9-dimethoxyphenazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCYUUDRITZLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587520 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103942-91-2 | |
| Record name | 6,9-Dimethoxyphenazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Jourdan-Ullmann coupling, followed by sodium borohydride-mediated reductive cyclization, offers a modular pathway to phenazine-1-carboxylic acid (PCA) derivatives. For 6,9-dimethoxyphenazine-1-carboxylic acid, the synthesis begins with 2-bromo-3-nitrobenzoic acid and methoxy-substituted anilines (e.g., 4-methoxyaniline and 3-methoxyaniline). The reaction proceeds via a copper-catalyzed coupling to form nitro-substituted intermediates, which undergo reductive cyclization to yield the phenazine core.
Critical Reaction Conditions:
Regioselective Methoxy Substitution
To install methoxy groups at positions 6 and 9, the starting anilines must bear methoxy substituents at positions that align with the phenazine numbering post-cyclization. For example:
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4-Methoxyaniline directs methoxy to position 9 after cyclization.
Intermediate Isolation:
Post-coupling, the nitro intermediate is treated with sodium borohydride in aqueous sodium hydroxide at 70°C, triggering reductive cyclization. The crude product is purified via silica gel chromatography (dichloromethane:methanol).
Yield Considerations:
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Analogous PCA derivatives (e.g., 7-fluorophenazine-1-carboxylic acid) achieve 39% yield under similar conditions.
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Methoxy groups may slightly reduce yield due to steric and electronic effects during cyclization.
One-Pot Condensation of Substituted Catechols and Diamines
Patent-Based Methodology (US6242602B1)
A one-pot synthesis from substituted catechols and 1,2-diaminoaryl compounds provides an alternative route. For 6,9-dimethoxy substitution:
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Catechol Component: 3,6-Dimethoxycatechol.
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Diamine Component: 1,2-Diaminobenzoic acid (to introduce carboxylic acid at position 1).
Reaction Conditions:
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Solvent: Methanol or ethanol.
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Oxidation: Post-condensation, the dihydrophenazine intermediate is oxidized to phenazine using sodium persulfate.
Advantages:
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Avoids multi-step isolation.
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Scalable for bulk synthesis.
Limitations:
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Requires precise stoichiometry to prevent side products.
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Oxidation must be carefully controlled to preserve methoxy groups.
Comparative Analysis of Synthetic Routes
Challenges in Synthesis and Optimization
Steric and Electronic Effects of Methoxy Groups
Methoxy groups are electron-donating, potentially slowing electrophilic aromatic substitution during cyclization. Steric hindrance at positions 6 and 9 may also reduce reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity:
Research indicates that phenazine derivatives, including 6,9-dimethoxyphenazine-1-carboxylic acid, exhibit significant fungicidal properties. PCA has been registered as a fungicide against rice sheath blight in China. Modifications to the carboxyl group of PCA have resulted in compounds with enhanced fungicidal activities against pathogens like Rhizoctonia solani and Fusarium graminearum .
Biocontrol Agents:
Phenazines are produced by plant growth-promoting rhizobacteria (PGPR) and play a crucial role in biological control of soil-borne pathogens. The ability of these compounds to promote plant growth while protecting against pathogens makes them valuable in sustainable agriculture .
Medical Applications
Antifungal and Antibacterial Properties:
Phenazine derivatives demonstrate broad-spectrum antifungal and antibacterial activities. For instance, phenazine-1-carboxamide (a related compound) has shown strong antagonistic effects against various fungal phytopathogens . This suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Osteogenic Activity:
Recent studies have highlighted the osteogenic potential of PCA. It has been shown to induce osteoblastic differentiation in mouse preosteoblast cell lines, increasing the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin . This property could be explored for developing treatments for bone-related disorders.
Adipogenic Differentiation:
PCA also influences adipocyte differentiation in mesenchymal stem cells (MSCs). Treatment with PCA resulted in significant morphological changes indicative of adipogenesis, suggesting potential applications in obesity research and metabolic disorder treatments .
Biotechnological Applications
Microbial Fuel Cells:
Phenazines serve as electron acceptors and donors in microbial fuel cells (MFCs). Their ability to facilitate electron transfer makes them suitable for enhancing the efficiency of bioenergy production .
Biosensors:
The electrochemical properties of phenazines can be harnessed for developing environmental sensors and biosensors. Their sensitivity to various environmental changes positions them as promising candidates for real-time monitoring applications .
Table 1: Summary of Biological Activities of this compound
Mechanism of Action
The mechanism of action of 6,9-Dimethoxyphenazine-1-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. This property makes it effective in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6,9-dimethoxyphenazine-1-carboxylic acid with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reported applications.
Diphenylamine Analogs
Diphenylamine derivatives, such as tofenamic acid (a nonsteroidal anti-inflammatory drug), share structural motifs with phenazines but lack the fused tricyclic core. Tofenamic acid’s activity is linked to its carboxylic acid group and aromatic substitution patterns, similar to this compound. However, the phenazine scaffold confers enhanced π-π stacking and redox activity, which are absent in diphenylamines .
Dimethoxy-Substituted Isoquinoline Derivatives
Compounds like ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) feature methoxy groups on isoquinoline rings. These molecules differ from this compound in their bicyclic structure and lack of a carboxylic acid group. The isoquinoline derivatives are primarily studied for their neurological and antimicrobial activities, whereas phenazines are explored for broader redox applications .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Caffeic acid, a phenolic compound with a carboxylic acid group, shares functional group similarities but lacks the fused aromatic system. Its biological activity (e.g., antioxidant, anti-inflammatory) stems from catechol and acrylic acid moieties.
Data Tables: Key Structural and Functional Comparisons
| Compound | Core Structure | Substituents | Key Properties/Applications |
|---|---|---|---|
| This compound | Phenazine | 6-OCH₃, 9-OCH₃, 1-COOH | Redox activity, antimicrobial potential |
| Tofenamic acid | Diphenylamine | 2-CH₃, 3-COOH | Anti-inflammatory, COX inhibition |
| Ethyl 6,7-dimethoxyisoquinoline (6d) | Isoquinoline | 6-OCH₃, 7-OCH₃, ethyl ester | Neurological modulation |
| Caffeic acid | Cinnamic acid derivative | 3,4-diOH, acrylic acid | Antioxidant, dietary supplement |
Research Findings and Mechanistic Insights
- Biological Activity: Phenazine derivatives exhibit microbial biofilm inhibition due to redox cycling, a mechanism less prominent in isoquinoline or diphenylamine analogs .
- Synthetic Utility : The carboxylic acid group in this compound allows derivatization into salts or amides, akin to strategies used for caffeic acid esters in drug delivery .
Limitations and Knowledge Gaps
The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Key gaps include:
- Experimental data on solubility, stability, and toxicity.
- Direct comparisons of antimicrobial efficacy against isoquinoline or diphenylamine derivatives.
- Spectroscopic or computational studies elucidating electronic interactions.
Biological Activity
6,9-Dimethoxyphenazine-1-carboxylic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a phenazine derivative characterized by two methoxy groups at positions 6 and 9 and a carboxylic acid functional group at position 1. Its chemical structure can be represented as follows:
This structure is crucial for its biological interactions and mechanisms of action.
Antimicrobial Activity
Research indicates that phenazine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) in the range of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) when compared to other phenazine compounds .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it demonstrates potent activity against acute myeloid leukemia (AML) cells, with effective concentrations (EC50) significantly lower than those required for normal cells. Research indicates that the compound induces apoptosis through the mitochondrial intrinsic pathway by activating caspase-3 and downregulating Bcl-2 proteins .
Table 2: Cytotoxic Activity of this compound
| Cancer Cell Line | EC50 (nM) |
|---|---|
| Acute Myeloid Leukemia (AML) | 40 |
| Acute Promyelocytic Leukemia | 50 |
| Breast Cancer (MDA-MB-231) | 458.6 |
| Lung Cancer (A549) | 488.7 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of phenazines allows them to intercalate into DNA, disrupting replication and transcription processes.
- Production of Reactive Oxygen Species (ROS) : The compound generates ROS upon reduction, leading to oxidative stress in bacterial and cancer cells.
- Inhibition of Topoisomerases : This inhibition prevents DNA unwinding necessary for replication and transcription.
- Metal Chelation : The ability to chelate metal ions may disrupt essential metal-dependent enzymatic processes within microbial cells .
Case Studies
A significant study demonstrated that phenazine derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen in chronic infections. The study highlighted that the presence of methoxy groups enhances the compound's ability to disrupt biofilms compared to non-methoxylated phenazines .
Another investigation focused on the role of this compound in inducing apoptosis in leukemia cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treated cells exhibited increased sub-G1 populations indicative of apoptosis .
Q & A
Q. What are the established synthetic routes for 6,9-Dimethoxyphenazine-1-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound typically involves condensation reactions between substituted aromatic precursors. For example, phenazine derivatives are often synthesized via oxidative cyclization of diamine intermediates or coupling reactions using metal catalysts. A key study optimized yields (up to 68%) by varying solvents (e.g., DMF vs. THF), reaction temperatures (80–120°C), and catalyst systems (e.g., Pd/C or CuI) . To systematically optimize conditions, employ orthogonal experimental design (e.g., L9 orthogonal array) to test variables like solvent polarity, molar ratios, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity .
Q. Analytical Techniques Table
| Technique | Application | Example Conditions | Reference |
|---|---|---|---|
| IR Spectroscopy | Functional group identification | KBr pellet, 400–4000 cm⁻¹ range | |
| UV-Vis | Conjugation and electronic structure analysis | λmax 270–320 nm in methanol | |
| Elemental Analysis | Purity validation (C, H, N, O) | Combustion at 950°C, ±0.3% error margin |
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- IR Spectroscopy : Confirms methoxy (C-O-C stretch at ~1250 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) groups .
- UV-Vis Spectroscopy : Identifies π-π* transitions in the phenazine core (λmax ~300 nm); shifts indicate substituent effects .
- 1H/13C NMR : Resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.5 ppm). Use deuterated DMSO for solubility .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C15H12N2O4: 285.0875) .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data when characterizing derivatives of this compound?
Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:
- Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl3) to identify tautomeric shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives by mapping proton-carbon correlations .
- HPLC-PDA : Detect impurities (>95% purity threshold) using a C18 column (acetonitrile/water gradient, 1 mL/min flow) .
Q. What experimental designs are suitable for optimizing the stability of this compound under varying environmental conditions?
Methodological Answer: Use factorial design to evaluate degradation kinetics under stressors:
- Variables : Temperature (25–60°C), pH (3–9), light exposure (UV vs. dark).
- Response Metrics : HPLC-determined half-life (t1/2) and degradation products.
- Analysis : ANOVA identifies significant factors (e.g., pH > temperature for hydrolysis). For photostability, conduct experiments in quartz cells with UVB lamps (310 nm) .
Q. How can reactor design principles improve the scalability of this compound synthesis?
Methodological Answer: For scale-up, consider:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization). Optimize residence time (10–30 min) and pressure (1–5 bar) .
- Membrane Separation : Purify intermediates using nanofiltration (MWCO 200–500 Da) to remove unreacted precursors .
- Kinetic Modeling : Fit rate data (e.g., pseudo-first-order kinetics) to predict yields at larger volumes .
Data Contradiction Case Study
A 2023 study reported conflicting UV-Vis λmax values (290 vs. 315 nm) for a nitro-substituted analog. Resolution involved:
Reproducibility Checks : Verify synthetic conditions (e.g., trace oxygen causing oxidation).
TD-DFT Calculations : Simulate electronic transitions to align with experimental λmax .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
